Locustakinin

insect neuropeptide kinin family structure-activity relationship

Differently potent orthopteran kinin agonist, not interchangeable with cockroach leucokinins or cricket achetakinins. Exclusively stimulates Ca²²⁺-coupled diuresis and tubule writhing in Locusta migratoria Malpighian tubules, with zero activity on hindgut epithelia enabling clean organ-specific pharmacological dissection. The evolutionary intermediate between leucokinin VII and achetakinin V (Ser³ vs. His³ divergence) makes it the reference agonist for orthopteran kinin receptor HTS campaigns and insecticide target validation. Available in ≥95% HPLC purity, stored at -20°C, shipped ambient.

Molecular Formula C31H40N8O8
Molecular Weight 652.7 g/mol
CAS No. 139602-08-7
Cat. No. B1675006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocustakinin
CAS139602-08-7
SynonymsAla-Phe-Ser-Ser-Trp-Gly-NH2
alanyl-phenylalanyl-seryl-seryl-tryptophyl-glycinamide
locustakinin
LomK peptide
Molecular FormulaC31H40N8O8
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
InChIInChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1
InChIKeyYQZDDGVNOHGBSM-QAMDWANKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Locustakinin (CAS 139602-08-7) Procurement Guide: A Locust-Derived Insect Kinin Neuropeptide for Diuresis and Myotropic Research


Locustakinin (Lom-K, CAS 139602-08-7) is a 6-amino acid myotropic neuropeptide with the sequence Ala-Phe-Ser-Ser-Trp-Gly-NH₂, isolated from brain-corpora cardiaca complexes of Locusta migratoria [1]. It belongs to the insect kinin family and shares the conserved C-terminal pentamer AFXSWG-NH₂ motif with cockroach leucokinins and cricket achetakinins [2]. Locustakinin functions as a stimulator of Malpighian tubule ion transport and fluid secretion, and increases spontaneous contractile activity of visceral muscle fibers associated with locust excretory tissues [3]. The compound is available as a synthetic peptide powder with commercial purity grades of >95% up to 99% by HPLC, stored at -20°C [4].

Locustakinin (CAS 139602-08-7) vs. Generic Insect Kinins: Why Substitution Compromises Experimental Reproducibility


Insect kinin family members are not functionally interchangeable. Despite sharing a conserved C-terminal pentamer core (AFXSWG-NH₂), species-specific N-terminal extensions and single-residue variations dictate distinct receptor binding profiles, second-messenger coupling, and tissue-specific physiological outcomes [1]. For instance, leucokinin VIII and locustakinin differentially modulate Na⁺/K⁺ transport ratios in Malpighian tubules, while achetakinin V differs from locustakinin by only one residue (His vs. Ser at position 3) yet exhibits divergent receptor affinity in orthopteran versus hemipteran systems [2]. Substituting locustakinin with a generic cockroach leucokinin or cricket achetakinin introduces uncontrolled variables that undermine cross-study comparisons and mechanistic interpretations. The evidence below quantifies exactly where locustakinin diverges from its closest analogs in measurable functional parameters.

Locustakinin (CAS 139602-08-7): Quantitative Differential Evidence vs. Insect Kinin Comparators


Structural Divergence: Locustakinin Contains a Ser³ Residue Where Achetakinin V Has His³

Locustakinin (AFSSWG-NH₂) differs from achetakinin V (AFHSWG-NH₂) by a single amino acid substitution at position 3: Serine in locustakinin versus Histidine in achetakinin V. This Ser³ residue defines the evolutionary branch point between orthopteran (locust/cricket) and dictyopteran (cockroach) kinin lineages [1]. The substitution alters side-chain hydrophilicity and charge potential (His is basic and titratable; Ser is neutral and polar), which directly impacts receptor recognition. Leucokinin VII (PAFSSWG-NH₂) contains an extended N-terminal Pro-Ala dipeptide absent in locustakinin, further differentiating receptor activation kinetics [2].

insect neuropeptide kinin family structure-activity relationship phylogenetic analysis

Ion Transport Modulation: Locustakinin Increases Na⁺ and K⁺ in Parallel, Whereas CRF-Related Peptides Alter Na⁺/K⁺ Ratio

In isolated Locusta migratoria Malpighian tubules, locustakinin stimulation increases Na⁺ flux (JNa) and K⁺ flux (JK) in parallel with fluid secretion rate (JV). In contrast, Locusta-DP (a CRF-related diuretic peptide) increases JNa at the expense of JK when administered alone or in combination with locustakinin [1]. At low concentrations, locustakinin and Locusta-DP act synergistically via distinct second-messenger pathways (locustakinin via Ca²⁺/thapsigargin-mimicked; Locusta-DP via cAMP), stimulating total fluid secretion by more than the sum of individual responses [2].

Malpighian tubule ion transport diuresis electrophysiology

Organ Specificity: Locustakinin Stimulates Only Malpighian Tubules, Not Hindgut Epithelia

In vitro assays across Schistocerca gregaria excretory tissues demonstrate that locustakinin (Lom-K) and Locusta-DH stimulate Malpighian tubule Cl⁻ transport and fluid secretion, but neither peptide has any measurable action on ileal or rectal epithelia [1]. Short-circuit current (Isc) measurements across ilea and recta showed zero response to locustakinin and Locusta-DH, confirming strict organ-level specificity of these diuretic stimulants [2]. This contrasts with broader-acting neuropeptides such as ion transport peptide (ITP), which modulates both tubule and hindgut function.

excretory system organ specificity Malpighian tubule hindgut

Myotropic Activity: Locustakinin Increases Malpighian Tubule Writhing Frequency at Diuretic Concentrations

Locustakinin increases the spontaneous contractile activity (writhing frequency) of visceral muscle fibers associated with Locusta migratoria Malpighian tubules at concentrations that also increase urine production [1]. This writhing activity mechanically assists luminal flow and reduces basolateral unstirred layers (USLs), thereby facilitating passive solute excretion. Locusta-DH similarly increases writhing, but the effect is not universal among diuretic peptides—the CRF-related Locusta-DP does not stimulate tubule writhing despite promoting fluid secretion [2].

visceral muscle tubule writhing diuresis unstirred layer

Evolutionary Position: Locustakinin as the Phylogenetic Link Between Leucokinin VII and Achetakinin V

Phylogenetic analysis of insect kinin sequences positions locustakinin as the evolutionary intermediate between cockroach leucokinin VII (dictyopteran) and cricket achetakinin V (orthopteran) [1]. Leucokinin VII (PAFSSWG-NH₂) contains an N-terminal Pro-Ala extension absent in locustakinin, while achetakinin V (AFHSWG-NH₂) contains a His³ substitution relative to locustakinin's Ser³. This molecular gradient (Pro-Ala extension → basic AFSSWG core → His substitution) traces the kinin family diversification across insect orders [2].

insect phylogenetics neuropeptide evolution kinin family comparative endocrinology

Second Messenger Coupling: Locustakinin Signals via Ca²⁺ Mobilization, Distinct from cAMP-Coupled CRF-Related Diuretics

In Locusta migratoria Malpighian tubules, locustakinin's diuretic action can be mimicked by thapsigargin (a SERCA pump inhibitor that elevates cytosolic Ca²⁺), indicating Ca²⁺-dependent signaling. In contrast, Locusta-DP action is mimicked by 8-bromo-cAMP, consistent with cAMP/PKA pathway coupling [1]. The two peptides act synergistically when combined, demonstrating that distinct second-messenger systems converge on tubule secretion machinery. Exogenous 5-HT, which signals via cAMP-independent mechanisms, potentiates Locusta-DP but does not substitute for locustakinin's Ca²⁺-coupled pathway [2].

second messenger calcium signaling cAMP signal transduction

Locustakinin (CAS 139602-08-7): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Insect Diuretic Hormone Research: Probing Kinin-Specific Ca²⁺ Signaling in Malpighian Tubules

Locustakinin is the endogenous orthopteran kinin ligand for studying Ca²⁺-coupled diuretic signaling in isolated Locusta migratoria Malpighian tubules. Its parallel Na⁺/K⁺ flux profile and tubule writhing stimulation distinguish kinin-mediated diuresis from CRF-related peptide (Locusta-DP) effects. At low concentrations, locustakinin synergizes with Locusta-DP to produce greater-than-additive fluid secretion via convergent Ca²⁺ and cAMP pathways [1]. Researchers can use thapsigargin as a pharmacological mimetic to validate kinin receptor activation and distinguish Ca²⁺-dependent responses from cAMP/PKA-coupled pathways [2].

Comparative Insect Endocrinology: Phylogenetic Mapping of Kinin Receptor Evolution

Locustakinin occupies a unique phylogenetic position as the sequence intermediate between dictyopteran leucokinin VII (PAFSSWG-NH₂) and orthopteran achetakinin V (AFHSWG-NH₂) [1]. Evolutionary biologists and comparative endocrinologists use locustakinin to map kinin receptor co-evolution across insect orders. The Ser³→His³ substitution and N-terminal Pro-Ala extension represent critical branch points in kinin family diversification, enabling cross-species receptor activation studies that trace ligand-receptor compatibility from cockroaches to crickets [2].

Excretory Physiology: Isolating Malpighian Tubule Contributions to Hemolymph Homeostasis

Locustakinin's strict organ specificity—active on Malpighian tubules but completely inactive on ileal and rectal epithelia—makes it a clean pharmacological tool for dissecting tubule-specific contributions to locust excretory function [1]. In Ussing chamber preparations of Schistocerca gregaria hindgut, locustakinin produces zero change in short-circuit current (Isc) or fluid reabsorption rate, while stimulating robust tubule secretion [2]. This specificity allows researchers to attribute total excretory changes exclusively to tubule effects without confounding hindgut modulation, a critical advantage over broader-acting peptides like ion transport peptide (ITP).

Agrochemical Discovery: High-Throughput Screening for Kinin Receptor Antagonists as Novel Insecticides

Locustakinin serves as the reference agonist for high-throughput screening campaigns targeting orthopteran kinin receptors for insecticide discovery. Kinin receptor antagonists that block locustakinin-induced diuresis and tubule writhing could disrupt hemolymph volume regulation and ion homeostasis, leading to mortality in pest locust species [1]. Locustakinin-based screening assays offer species-specific targeting potential, given that single-residue variations between locust, cockroach, and mosquito kinins dictate differential receptor pharmacology [2]. Synthetic locustakinin with >95% HPLC purity provides consistent agonist activity for robust Z'-factor assay validation.

Technical Documentation Hub

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